Cas no 1094884-31-7 (5-amino-6-propoxypyridin-2-ol)

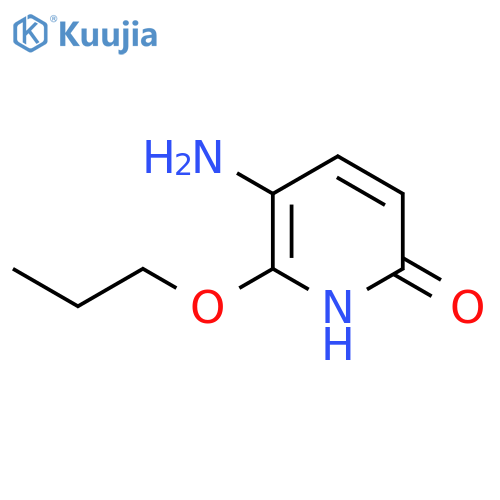

5-amino-6-propoxypyridin-2-ol structure

商品名:5-amino-6-propoxypyridin-2-ol

5-amino-6-propoxypyridin-2-ol 化学的及び物理的性質

名前と識別子

-

- 5-amino-6-propoxypyridin-2-ol

- 2(1H)-Pyridinone, 5-amino-6-propoxy-

- EN300-1294800

- 1094884-31-7

-

- インチ: 1S/C8H12N2O2/c1-2-5-12-8-6(9)3-4-7(11)10-8/h3-4H,2,5,9H2,1H3,(H,10,11)

- InChIKey: BOBIFTTZCTUDSX-UHFFFAOYSA-N

- ほほえんだ: C1(=O)NC(OCCC)=C(N)C=C1

計算された属性

- せいみつぶんしりょう: 168.089877630g/mol

- どういたいしつりょう: 168.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 密度みつど: 1.17±0.1 g/cm3(Predicted)

- ふってん: 338.4±42.0 °C(Predicted)

- 酸性度係数(pKa): 10.03±0.10(Predicted)

5-amino-6-propoxypyridin-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1294800-1.0g |

5-amino-6-propoxypyridin-2-ol |

1094884-31-7 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1294800-5000mg |

5-amino-6-propoxypyridin-2-ol |

1094884-31-7 | 5000mg |

$2235.0 | 2023-09-30 | ||

| Enamine | EN300-1294800-500mg |

5-amino-6-propoxypyridin-2-ol |

1094884-31-7 | 500mg |

$739.0 | 2023-09-30 | ||

| Enamine | EN300-1294800-2500mg |

5-amino-6-propoxypyridin-2-ol |

1094884-31-7 | 2500mg |

$1509.0 | 2023-09-30 | ||

| Enamine | EN300-1294800-1000mg |

5-amino-6-propoxypyridin-2-ol |

1094884-31-7 | 1000mg |

$770.0 | 2023-09-30 | ||

| Enamine | EN300-1294800-250mg |

5-amino-6-propoxypyridin-2-ol |

1094884-31-7 | 250mg |

$708.0 | 2023-09-30 | ||

| Enamine | EN300-1294800-100mg |

5-amino-6-propoxypyridin-2-ol |

1094884-31-7 | 100mg |

$678.0 | 2023-09-30 | ||

| Enamine | EN300-1294800-50mg |

5-amino-6-propoxypyridin-2-ol |

1094884-31-7 | 50mg |

$647.0 | 2023-09-30 | ||

| Enamine | EN300-1294800-10000mg |

5-amino-6-propoxypyridin-2-ol |

1094884-31-7 | 10000mg |

$3315.0 | 2023-09-30 |

5-amino-6-propoxypyridin-2-ol 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

1094884-31-7 (5-amino-6-propoxypyridin-2-ol) 関連製品

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 857369-11-0(2-Oxoethanethioamide)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量